Acute Nephrotoxicity Risk: Diatrizoate vs. Iohexol in 1,196-Patient Randomized Double-Blind Cardiac Angiography Trial
In the landmark Iohexol Cooperative Study, a prospective, randomized, double-blind multicenter trial of 1,196 patients undergoing cardiac angiography, acute nephrotoxicity (defined as serum creatinine increase ≥1 mg/dL at 48–72 hours) occurred in 42 of 598 patients (7%) receiving meglumine/sodium diatrizoate compared with 19 of 598 patients (3%) receiving iohexol (P < 0.002) [1]. Among the pre-specified subgroup with pre-existing renal insufficiency (RI), patients receiving diatrizoate were 3.3 times as likely to develop acute nephrotoxicity as those receiving iohexol [1]. Clinically severe adverse renal events were uncommon and did not differ between groups (iohexol N=6; diatrizoate N=9) [1].
| Evidence Dimension | Incidence of acute nephrotoxicity (SCr increase ≥1 mg/dL within 48–72 h post-contrast) |
|---|---|
| Target Compound Data | Diatrizoate: 42/598 patients (7.0%) developed acute nephrotoxicity |
| Comparator Or Baseline | Iohexol: 19/598 patients (3.2%) developed acute nephrotoxicity |
| Quantified Difference | Absolute risk increase 3.8 percentage points; relative risk 2.2; in RI subgroup, odds ratio 3.3 (P < 0.002) |
| Conditions | Prospective, randomized, double-blind multicenter trial; 1,196 patients; cardiac angiography; prophylactic hydration administered; serum creatinine measured at baseline and 24, 48, 72 h post-contrast |
Why This Matters
For procurement decisions involving patients with renal impairment, the 3.3-fold higher nephrotoxicity risk of diatrizoate versus iohexol must be explicitly weighed against diatrizoate's superior anticoagulant profile, as these two properties create opposing clinical selection pressures.
- [1] Rudnick MR, Goldfarb S, Wexler L, Ludbrook PA, Murphy MJ, Halpern EF, Hill JA, Winniford M, Cohen MB, VanFossen DB. Nephrotoxicity of ionic and nonionic contrast media in 1196 patients: a randomized trial. The Iohexol Cooperative Study. Kidney Int. 1995;47(1):254-261. PMID: 7731155. View Source
